3,3,3-trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid
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Overview
Description
3,3,3-Trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid is a deuterated analog of propanoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the propanoic acid structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For example, deuterated water (D2O) can be used in the presence of a suitable catalyst to achieve the desired isotopic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and reagents. The process typically includes the use of deuterated solvents and catalysts to ensure high yields and purity of the final product. The production methods are designed to be efficient and cost-effective, allowing for the large-scale synthesis of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, catalysts, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions are typically deuterated analogs of common organic compounds, such as deuterated alcohols, ketones, and carboxylic acids. These products retain the isotopic labeling, making them valuable for various research applications.
Scientific Research Applications
3,3,3-Trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a labeled building block in synthetic chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the production of deuterated materials and compounds for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,3,3-trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium can alter the compound’s metabolic stability, bioavailability, and interaction with enzymes and receptors. These changes can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to non-deuterated analogs.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trideuterio-2,2-difluoro-propanoic acid: Another deuterated analog with similar applications in research and industry.
rac-Naproxen 13C,d3: A deuterated and carbon-13 labeled analog of naproxen used in analytical method development and drug research.
Uniqueness
3,3,3-Trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The combination of deuterium and carbon-13 isotopes enhances its utility in various research applications, making it a valuable tool for scientists.
Properties
CAS No. |
769884-60-8 |
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Molecular Formula |
C4H8O2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1+1D3,2+1D3 |
InChI Key |
KQNPFQTWMSNSAP-KLFIIISESA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C(=O)O)[13C]([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=O)O |
Origin of Product |
United States |
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